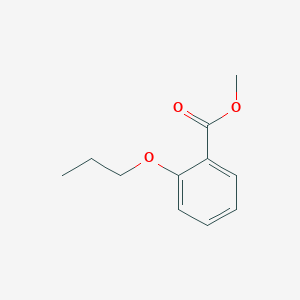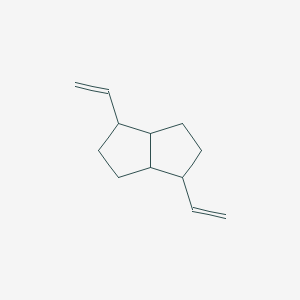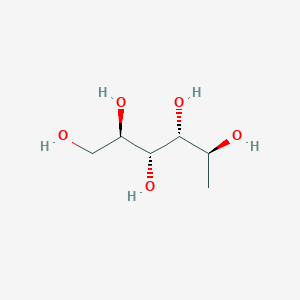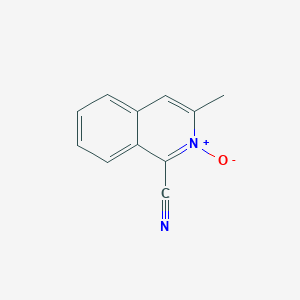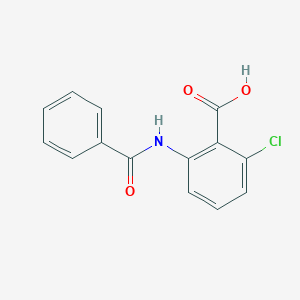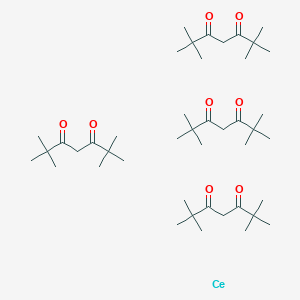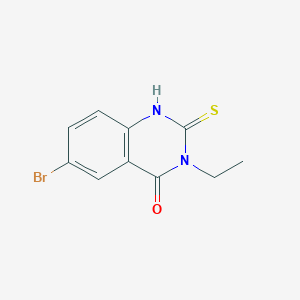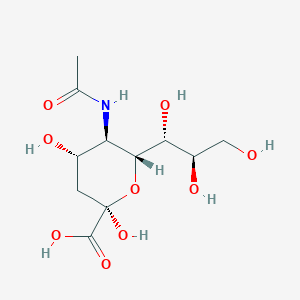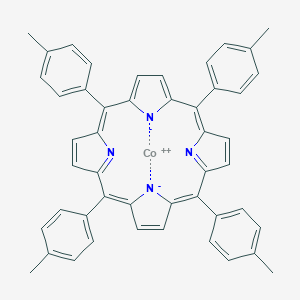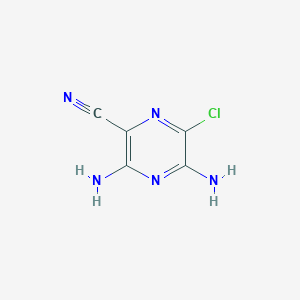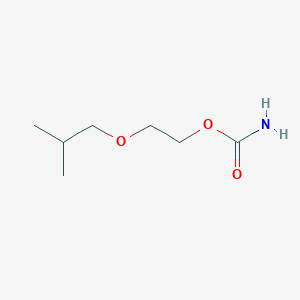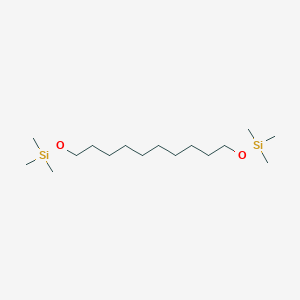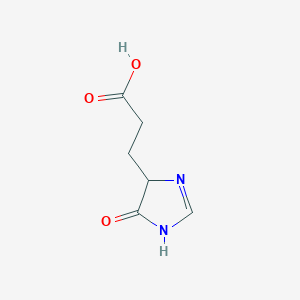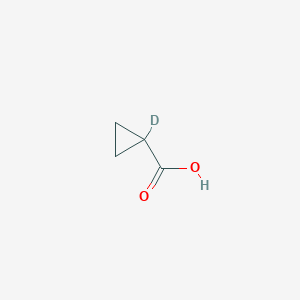
1-Deuteriocyclopropane-1-carboxylic acid
Descripción general
Descripción
1-Deuteriocyclopropane-1-carboxylic acid, also known as Cyclopropanecarboxylic acid-[1-d], is a labelled analogue of Cyclopropanecarboxylic Acid . It is used as a reagent in the synthesis of 2-alkyloxazoles as potent and selective PI4KIIIβ inhibitors . The molecular formula of this compound is C4H5DO2 .
Molecular Structure Analysis
The molecular structure of 1-Deuteriocyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a carboxylic acid (-COOH) group and a deuterium atom (D) attached . The presence of the deuterium atom distinguishes it from its non-labelled counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Deuteriocyclopropane-1-carboxylic acid include a molecular weight of 87.10 , solubility in Chloroform and Ethyl Acetate , and a boiling point of 64°C at 3.5 Torr . It appears as an oily matter .Aplicaciones Científicas De Investigación
Ethylene Inhibition and Plant Growth Regulation
Compounds similar to 1-Deuteriocyclopropane-1-carboxylic acid, such as 1-Methylcyclopropene (1-MCP), play a significant role in ethylene inhibition in plants, demonstrating the utility of cyclopropane derivatives in agriculture. Ethylene is a plant hormone responsible for ripening and senescence processes. 1-MCP has been shown to effectively inhibit ethylene effects in a broad range of fruits, vegetables, and floriculture crops, highlighting the potential of cyclopropane derivatives in extending the postharvest life of agricultural products (Blankenship & Dole, 2003).
Bioisosteres in Drug Design
Carboxylic acid derivatives, including those similar to 1-Deuteriocyclopropane-1-carboxylic acid, are extensively studied for their bioisosteric properties in medicinal chemistry. These compounds are pivotal in drug design, offering opportunities to improve pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The replacement of carboxylic acid groups with bioisosteres can mitigate drug-associated toxicity, enhance metabolic stability, and improve membrane permeability, underscoring the relevance of such derivatives in the development of new pharmaceuticals (Horgan & O’ Sullivan, 2021).
Environmental Remediation and Phytoremediation
The interaction of plant growth-promoting rhizobacteria (PGPR) with plants and the role of carboxylic acids in this process are vital for environmental remediation strategies, especially in phytoremediation of heavy metals. Carboxylic acid derivatives can influence the bioavailability of nutrients and heavy metals in the soil, facilitating plant growth and the phytoremediation process. This research area demonstrates the ecological and environmental significance of carboxylic acids and their derivatives in enhancing the efficiency of phytoremediation techniques and promoting sustainable agriculture (Ullah et al., 2015).
Synthetic Applications
Cyclopropane derivatives, including diazocarbonyl compounds that can undergo intramolecular reactions to form structures related to cyclopropane carboxylic acids, are crucial in synthetic organic chemistry. These reactions facilitate the synthesis of complex molecules, including natural products and theoretically interesting compounds. The versatility and reactivity of cyclopropane and carboxylic acid derivatives underscore their importance in constructing a wide range of chemical entities for various scientific applications (Burke & Grieco, 1980).
Propiedades
IUPAC Name |
1-deuteriocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deuteriocyclopropane-1-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

